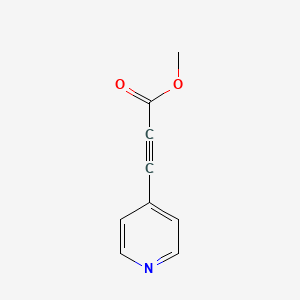
Methyl 3-(4-Pyridyl)propiolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3-(4-Pyridyl)propiolate” is a chemical compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol . It is a white to yellow solid .
Molecular Structure Analysis
The InChI code for “Methyl 3-(4-Pyridyl)propiolate” is1S/C9H7NO2/c1-12-9(11)5-4-8-3-2-6-10-7-8/h2-3,6-7H,1H3 . This code provides a unique representation of the compound’s molecular structure. Chemical Reactions Analysis
“Methyl 3-(4-Pyridyl)propiolate” is likely to participate in reactions that exploit the electrophilicity of the alkyne group, similar to Methyl propiolate .Physical And Chemical Properties Analysis
“Methyl 3-(4-Pyridyl)propiolate” is a white to yellow solid . More detailed physical and chemical properties are not available in the search results.科学的研究の応用
Impact on Human Health
Studies have focused on the urinary excretion of specific pyridyl compounds related to tobacco exposure, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), which is a metabolite of a tobacco-specific nitrosamine. These studies provide insights into the long-term effects of tobacco exposure and the potential carcinogenic risks associated with certain pyridyl compounds (Appleton et al., 2014) (Hecht, 2004).
Environmental and Material Science
In the realm of material science, derivatives of pyridyl compounds, such as xylan esters, have been synthesized for potential applications in drug delivery and as antimicrobial agents. These studies highlight the versatility of pyridyl-based compounds in creating novel materials with specific properties (Petzold-Welcke et al., 2014).
Toxicology and Safety
Understanding the toxicology and safety of chemicals related to methyl 3-(4-pyridyl)propiolate is crucial. Studies on compounds like paraquat dichloride (methyl viologen) have delved into the mechanisms of lung toxicity and clinical features, providing a basis for evaluating the safety of related chemicals (Dinis-Oliveira et al., 2008).
Biochemical Applications
On a biochemical level, fluorescent chemosensors based on derivatives of pyridyl compounds have been developed for detecting various analytes, showcasing the potential for methyl 3-(4-pyridyl)propiolate and its derivatives in analytical chemistry and biological sensing applications (Roy, 2021).
特性
IUPAC Name |
methyl 3-pyridin-4-ylprop-2-ynoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-12-9(11)3-2-8-4-6-10-7-5-8/h4-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLKKRYTNVEEMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CC1=CC=NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-Pyridyl)propiolate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

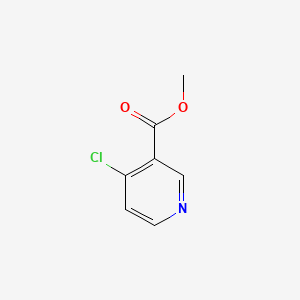
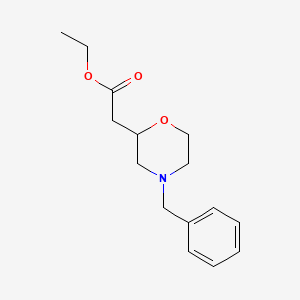
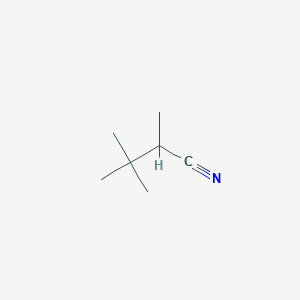
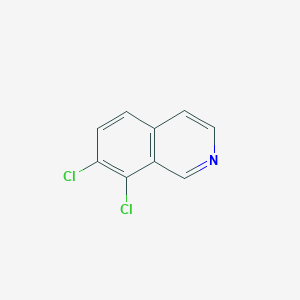
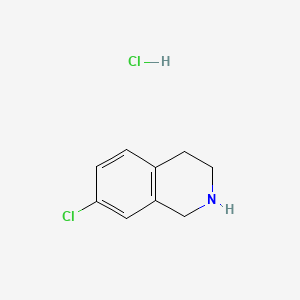
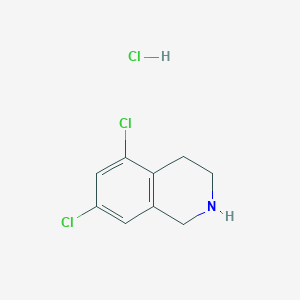
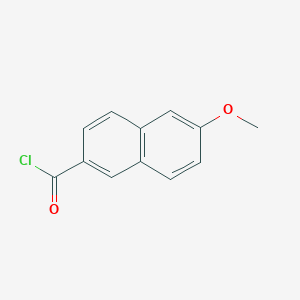
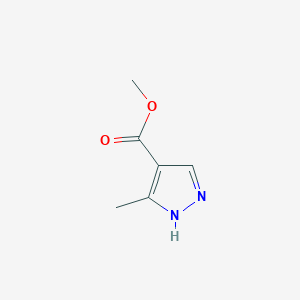
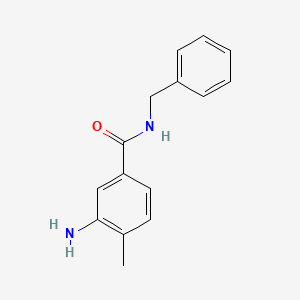
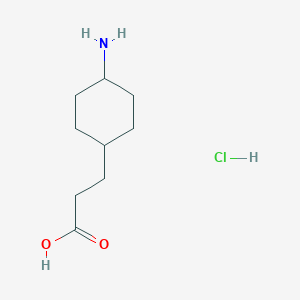
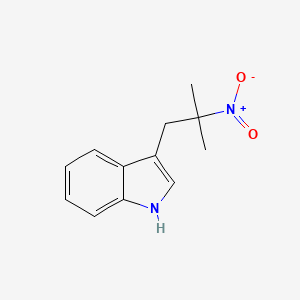
![5-Oxabicyclo[2.1.0]pentane](/img/structure/B1367150.png)
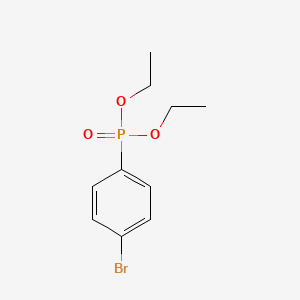
![1-[(Methylamino)methyl]cyclohexanol](/img/structure/B1367155.png)